molecular formula C18H15N3O3 B2983745 N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide CAS No. 868216-22-2

N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide

Cat. No. B2983745
CAS RN: 868216-22-2
M. Wt: 321.336
InChI Key: XQKZXBKGTYPIFY-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. DPA is a pyrimidine-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Herbicidal Activity : The compound and its derivatives have been explored for their synthesis and preliminary herbicidal screening, demonstrating significant inhibitory activity against tested weeds. This suggests its potential utility in agricultural applications for weed management (Fang Hai-bin, 2007).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has shown promising antibacterial and antifungal activities. This indicates the compound's potential as a basis for developing new antimicrobial agents (A. Hossan et al., 2012).

Inhibition of Enzymes and Potential Antitumor Activity

  • Dual Inhibition of Enzymes : N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide derivatives have been investigated for their ability to inhibit key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting their potential as antitumor agents. These compounds have shown potent inhibitory activity against these enzymes, suggesting their utility in cancer treatment (A. Gangjee et al., 2005).

Antioxidant Properties

  • Antioxidant Activity : Derivatives of the compound have been evaluated for their antioxidant properties, comparing favorably with known antioxidants. This points to their potential in combating oxidative stress, a factor in numerous diseases (V. Rani et al., 2012).

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-15-11-14(20-18(24)21-15)19-17(23)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,16H,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZXBKGTYPIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1H-pyrimidin-6-yl)-2,2-diphenylacetamide

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